6,8-dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
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Overview
Description
6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves the reaction of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with pyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
- 4H-chromene-2-carboxamide derivatives
Uniqueness
6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific biological activities that make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H8Cl2N2O3 |
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Molecular Weight |
335.1 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-8-4-10-12(20)6-13(22-14(10)11(17)5-8)15(21)19-9-2-1-3-18-7-9/h1-7H,(H,19,21) |
InChI Key |
JDBYSVQAZXSRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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